molecular formula C10H12ClN3O2 B11870596 6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine

6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11870596
M. Wt: 241.67 g/mol
InChI Key: MROHSPXAAHOXFO-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, methyl, nitro, and pyrrolidinyl groups

Preparation Methods

The synthesis of 6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrolidinyl group enhances the compound’s binding affinity to certain proteins, influencing biological pathways .

Comparison with Similar Compounds

6-Chloro-4-methyl-3-nitro-2-(pyrrolidin-1-yl)pyridine can be compared with other pyridine derivatives, such as:

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

6-chloro-4-methyl-3-nitro-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C10H12ClN3O2/c1-7-6-8(11)12-10(9(7)14(15)16)13-4-2-3-5-13/h6H,2-5H2,1H3

InChI Key

MROHSPXAAHOXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCCC2)Cl

Origin of Product

United States

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